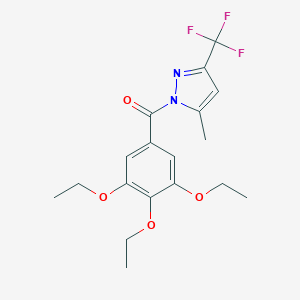
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as TFB-TDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression. Inhibition of HDACs has been shown to have anti-cancer and neuroprotective effects, which may explain some of the observed effects of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide.
Biochemical and Physiological Effects:
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and experimental conditions. For example, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In animal studies, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain, suggesting potential applications in treating Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is its high potency and selectivity, which makes it a promising candidate for developing new drugs. Additionally, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the limitations of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is its limited solubility in water, which can make it more challenging to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One area of interest is developing new drugs based on the structure of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, which may exhibit improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, which may provide insights into new therapeutic targets for various diseases. Finally, more research is needed to explore the potential applications of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in different fields, such as neuroscience and materials science.
合成法
The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide involves the reaction of 2-acetyl-4,5-dimethoxyaniline with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide as a white crystalline solid with a high purity.
科学的研究の応用
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. Its unique structure and properties make it a promising candidate for developing new drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a potential lead compound for developing new anti-cancer drugs. Additionally, N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.
特性
製品名 |
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
|---|---|
分子式 |
C19H17F4NO5 |
分子量 |
415.3 g/mol |
IUPAC名 |
N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C19H17F4NO5/c1-10(25)13-8-15(27-2)16(28-3)9-14(13)24-17(26)11-5-4-6-12(7-11)29-19(22,23)18(20)21/h4-9,18H,1-3H3,(H,24,26) |
InChIキー |
KEUWRMMMIBSVTK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC |
正規SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)
![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)

![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)





![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
